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Compound of Interest

Compound Name: DSPE-PEG8-Mal

Cat. No.: B8106406

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-
PEGB8-Mal) is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become
an indispensable tool in the field of drug delivery, particularly for the development of targeted
nanomedicines.[1][2][3] This guide provides a comprehensive overview of the structure,
properties, and applications of DSPE-PEG8-Mal for researchers, scientists, and drug
development professionals.

DSPE-PEG8-Mal consists of three key components: a 1,2-distearoyl-sn-glycero-3-
phosphoethanolamine (DSPE) lipid anchor, an eight-unit polyethylene glycol (PEG8) spacer,
and a reactive maleimide group.[2] The DSPE portion allows for stable insertion into the lipid
bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG8 spacer
provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear
phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group
enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies,
and other targeting ligands, to the surface of nanoparticles. This facilitates the active targeting
of therapeutic payloads to specific cells and tissues.

Structure and Physicochemical Properties

The chemical structure of DSPE-PEG8-Mal is characterized by the DSPE lipid, the PEGS8
linker, and the maleimide functional group.
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2.1 Chemical Structure

DSPE Moiety PEG Spacer Maleimide Group

-Linker- -Linker-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine -(OCH2CH2)8- Maleimide

Click to download full resolution via product page
Caption: Block diagram of DSPE-PEG8-Mal structure.
2.2 Physicochemical Properties

The physicochemical properties of DSPE-PEG8-Mal are summarized in the table below. Note
that some values may vary slightly between different suppliers.

Property Value Reference(s)
Molecular Formula C65H119N3Na020P
Molecular Weight ~1316.63 g/mol
Appearance White to off-white solid
Purity >95%
B Soluble in chloroform, warm
Solubility
water, DMSO, DCM, DMF
Storage Temperature -20°C
- Stable for at least one year
Stability

when stored properly at -20°C

Key Properties and Reactivity

3.1 Maleimide-Thiol Conjugation
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The terminal maleimide group of DSPE-PEG8-Mal reacts specifically with free sulfhydryl (thiol)
groups to form a stable thioether bond. This reaction, a Michael addition, is most efficient and
specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react
with primary amines, such as the side chain of lysine residues, although at a much slower rate.

3.2 Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of
hydrolysis increases with increasing pH and temperature. Therefore, it is crucial to maintain a
neutral to slightly acidic pH during storage and conjugation reactions to ensure the reactivity of
the maleimide group. Aqueous solutions of DSPE-PEG8-Mal should be prepared fresh before

use.
o Stability of Maleimide
Condition Reference(s)
Group
pH < 6.5 Reaction with thiols is slow.
Optimal for specific and
pH6.5-7.5 o _ _ _
efficient thiol conjugation.
Increased rate of hydrolysis
pH > 7.5 and potential for side reactions
with amines.
Moderate stability; ~10%
Storage at 4°C decrease in reactivity after 7
days.
Lower stability; ~40%
Storage at 20°C decrease in reactivity after 7

days.

Experimental Protocols

4.1 Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating
DSPE-PEG8-Mal.
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Methodology:

 Lipid Film Formation: Dissolve the desired lipids, including the primary phospholipid (e.g.,
DSPC or DPPC), cholesterol, and DSPE-PEG8-Mal in a suitable organic solvent (e.g.,
chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5
(phospholipid:cholesterol:DSPE-PEG-Mal).

o Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin,
uniform lipid film on the inner surface of the flask.

e Drying: Place the flask under high vacuum for at least 2 hours to remove any residual
solvent.

o Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle
rotation at a temperature above the phase transition temperature of the primary
phospholipid. This will form multilamellar vesicles (MLVS).

o Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV
suspension to extrusion through polycarbonate membranes with a specific pore size (e.qg.,
100 nm) using a mini-extruder.

Caption: Workflow for liposome formulation.
4.2 Bioconjugation of Thiol-Containing Ligands

This protocol describes the conjugation of a thiol-containing peptide to pre-formed, DSPE-
PEG8-Mal-functionalized liposomes.

Methodology:

e Prepare Ligand: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g.,
HEPES or PBS, pH 7.0-7.4). If the peptide contains disulfide bonds, reduction with a reagent
like TCEP may be necessary.

e Reaction Setup: Add the peptide solution to the liposome suspension. The molar ratio of
maleimide on the liposomes to the thiol-containing ligand should be optimized, with ratios
from 2:1 to 5:1 (maleimide:thiol) being reported as effective.
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 Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at
4°C with gentle stirring, protected from light.

 Purification: Remove the unreacted ligand and other impurities by size exclusion
chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Caption: Workflow for bioconjugation.
4.3 Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction can be determined by quantifying the amount of
unreacted thiol groups after the reaction using Ellman's reagent (DTNB).

Methodology:

o Reaction Quenching (Optional): Add a thiol-containing small molecule (e.g., L-cysteine) to
react with any remaining maleimide groups on the liposomes.

o Separation: Separate the liposomes from the unreacted ligand and quenching agent.

» Quantification: Quantify the amount of free ligand in the supernatant using a suitable
method, such as HPLC. The conjugation efficiency is calculated as: Efficiency (%) = (1 -
[Free Ligand] / [Total Ligand]) * 100

Applications in Targeted Drug Delivery
DSPE-PEG8-Mal is extensively used to create targeted drug delivery systems for various
diseases, most notably cancer.

5.1 Targeted Cancer Therapy

By conjugating targeting ligands such as antibodies (or antibody fragments) or peptides that
recognize receptors overexpressed on cancer cells (e.g., HER2, EGFR, integrins), DSPE-
PEG8-Mal-containing liposomes can selectively deliver chemotherapeutic agents to tumor
sites. This enhances the therapeutic efficacy while minimizing off-target toxicity.

Targeted Delivery to HER2-Positive Cancer Cells:
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Targeted Drug Delivery Workflow
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Caption: Workflow of targeted liposomal drug delivery.
Signaling Pathway Inhibition:

Upon internalization, the released drug can interfere with specific intracellular signaling
pathways. For instance, in HER2-positive breast cancer, targeted delivery of a dimerization
inhibitor can block the HER2 signaling cascade that promotes cell proliferation and survival.
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Caption: Inhibition of HERZ2 signaling pathway.

In Vitro and In Vivo Performance

6.1 Cellular Uptake

Numerous studies have demonstrated that liposomes functionalized with targeting ligands via
DSPE-PEG8-Mal exhibit significantly enhanced cellular uptake in receptor-positive cancer cells

compared to non-targeted liposomes.
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Uptake
. Targeting . Enhancement
Cell Line . Nanoparticle Reference(s)
Ligand vs. Non-
Targeted
Increased
4T1 Maleimide Liposome fluorescence
intensity
) . Significantly
U87MG APTEDB peptide  Liposome )
higher uptake
) . Enhanced
HCT116 cRGD peptide Liposome

cellular uptake

6.2 In Vivo Biodistribution and Efficacy

In animal models, targeted liposomes have shown preferential accumulation at the tumor site,
leading to improved anti-tumor efficacy. The PEG spacer helps to reduce clearance by the liver
and spleen, although some accumulation in these organs is still observed.

Animal Model Targeting Ligand Key Finding Reference(s)

Retarded tumor
U87MG Xenograft APTEDB peptide growth to the greatest

extent

Higher tumor
HCT116 Xenograft cRGD peptide accumulation vs. non-
targeted

Accumulation in liver
ApoE Knock-out Mice CREKA peptide and kidney, excretion
via bladder

Conclusion

DSPE-PEG8-Mal is a versatile and powerful tool for the development of advanced drug
delivery systems. Its well-defined structure, reliable bioconjugation chemistry, and the "stealth"
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properties conferred by the PEG spacer make it an ideal component for creating targeted
nanoparticles. By enabling the precise attachment of targeting moieties, DSPE-PEG8-Mal
facilitates the selective delivery of therapeutic agents to diseased tissues, thereby enhancing
efficacy and reducing systemic toxicity. The experimental protocols and data presented in this
guide provide a solid foundation for researchers and drug development professionals to
effectively utilize DSPE-PEG8-Mal in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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